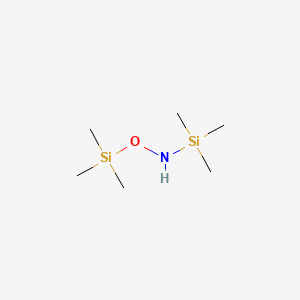

N,O-Bis(trimethylsilyl)hydroxylamine

Übersicht

Beschreibung

N,O-Bis(trimethylsilyl)hydroxylamine is a protected, lipophilic form of hydroxylamine . It reacts with a variety of electrophiles predominantly by attack on the nitrogen nucleophilic center .

Synthesis Analysis

N,O-Bis(trimethylsilyl)hydroxylamine can be prepared in 69% yield by treating dry hydroxylamine with equiv chlorotrimethylsilane and equiv triethylamine . A safer preparation, which avoids the use of the explosive solid, hydroxylamine, uses the reaction of hydroxylamine hydrochloride with excess hexamethyldisilazane (71–75% yield) .Molecular Structure Analysis

The molecular structure of N,O-Bis(trimethylsilyl)hydroxylamine can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

N,O-Bis(trimethylsilyl)hydroxylamine reacts with 9-chloro-9-borafluorene to yield 10-trimethylsilyloxy-9-aza-10-boraphenanthrene . It also reacts with free phenolic steroids during the analysis of conjugated estrogen tablets and injectable formulations by GLC .Physical And Chemical Properties Analysis

N,O-Bis(trimethylsilyl)hydroxylamine has a refractive index of 1.411 (lit.), a boiling point of 78-80 °C/100 mmHg (lit.), and a density of 0.83 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Preparation of N-(dialkyl phosphinoyl)hydroxylamines

N,O-Bis(trimethylsilyl)hydroxylamine has been used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines . This is a significant application as these compounds are important intermediates in organic synthesis.

Migration of Alkyl Groups

This compound has also been used in the migration of simple alkyl groups in the rearrangement of their O-p-nitrobenzenesulfonates . This reaction is useful in the synthesis of various organic compounds.

Safety And Hazards

Zukünftige Richtungen

N,O-Bis(trimethylsilyl)hydroxylamine has been used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines and migration of simple alkyl groups in rearrangement of their O-p-nitrobenzenesulfonates . This suggests potential future applications in the synthesis of complex organic molecules.

Eigenschaften

IUPAC Name |

[dimethyl-(trimethylsilyloxyamino)silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEUMMRLGAMWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177276 | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Bis(trimethylsilyl)hydroxylamine | |

CAS RN |

22737-37-7 | |

| Record name | N,O-Bis(trimethylsilyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for N,O-Bis(trimethylsilyl)hydroxylamine?

A1: N,O-Bis(trimethylsilyl)hydroxylamine has the molecular formula C6H19NOSi2 and a molecular weight of 177.39 g/mol. Key spectroscopic data from 1H NMR (benzene-d6) includes: δ 0.16 (s, 9H, NSiMe3), 0.25 (s, 9H, OSiMe3), 4.6 (br s, 1H, NH). []

Q2: How does N,O-Bis(trimethylsilyl)hydroxylamine react as a nucleophile?

A2: N,O-Bis(trimethylsilyl)hydroxylamine can act as a nucleophile through its nitrogen atom. For example, it reacts with dihalogenboranes to form B-halogeno-borylhydroxylamines. [] It can also undergo 1,4-addition to alkylidene acetoacetates, leading to the formation of substituted isoxazolidines. []

Q3: What is interesting about the reaction of N,O-Bis(trimethylsilyl)hydroxylamine with potassium hydride?

A3: The reaction of N,O-Bis(trimethylsilyl)hydroxylamine with potassium hydride results in an unusual N-O bond cleavage. This is followed by a 1,2-silyl shift, leading to the formation of a complex potassium silanolate aggregate characterized by X-ray diffraction. []

Q4: Can N,O-Bis(trimethylsilyl)hydroxylamine be used to synthesize oxime derivatives?

A4: Yes, N,O-Bis(trimethylsilyl)hydroxylamine reacts with carbonyl compounds to form oxime derivatives. This reaction proceeds through an intermediate and has been explored as a synthetic route to oximes. [, ]

Q5: How does N,O-Bis(trimethylsilyl)hydroxylamine behave in reactions with higher order cyanocuprates?

A5: N,O-Bis(trimethylsilyl)hydroxylamine participates in an "electrophilic amination" process with higher order cyanocuprates. This reaction delivers the NHSiMe3 moiety to anionic ligands within the cuprate complex, even without external bases. The mechanism likely involves a mixed bis-metal cluster intermediate, followed by intramolecular C-N coupling. [, ] This method enables the synthesis of various 2-amino-substituted heterocycles. []

Q6: What happens when N,O-Bis(trimethylsilyl)hydroxylamine reacts with diketene?

A6: Contrary to previous assumptions, the reaction of N,O-Bis(trimethylsilyl)hydroxylamine with diketene generates a mixture of E and Z isomers of O,O'-bis(trimethylsilyl)acetoacetohydroximic acid. This finding, supported by 29Si and 15N NMR spectroscopy, corrects earlier beliefs that the product was N,O-bis(trimethylsilyl)acetoacetohydroxamic acid. []

Q7: Can N,O-Bis(trimethylsilyl)hydroxylamine be used to synthesize N-methyl nitrones?

A7: Yes, N,O-Bis(trimethylsilyl)hydroxylamine reacts with aldehydes or ketones to yield N-methyl nitrones. The reaction proceeds via a hemiaminal intermediate, which then decomposes to the nitrone product through a bimolecular push-pull mechanism. []

Q8: Are there any computational studies on N,O-Bis(trimethylsilyl)hydroxylamine derivatives?

A8: Yes, computational studies using ab initio and density functional theory calculations have investigated the irreversible rearrangement of O-(diorganofluorosilyl)-N,N-bis(trimethylsilyl)hydroxylamines to their N-silylated isomers. The calculations support a dyotropic rearrangement mechanism and highlight the role of anomeric stabilization in the product's stability. []

Q9: Has N,O-Bis(trimethylsilyl)hydroxylamine been used in the synthesis of unusual heterocycles?

A9: Indeed, the reaction of N,O-Bis(trimethylsilyl)hydroxylamine with 9-chloro-9-borafluorene yields an interesting result. The initially formed antiaromatic 9-(trimethylsilyloxyamino)-9-borafluorene undergoes a rearrangement to the formally aromatic 10-trimethylsilyloxy-9-aza-10-boraphenanthrene, demonstrating the compound's utility in constructing novel heterocyclic systems. []

Q10: How does N,O-Bis(trimethylsilyl)hydroxylamine react with tris[(triphenylphosphine)gold]oxonium salts?

A10: The reaction of N,O-Bis(trimethylsilyl)hydroxylamine with tris[(triphenylphosphine)gold]oxonium salts leads to the formation of triply N-aurated O-(trimethylsilyl)hydroxylammonium salts. The crystal structure of the triflate salt reveals a unique cation with a distorted ONAu3 tetrahedron, indicating significant gold clustering around the nitrogen atom. []

Q11: What are some applications of N,O-Bis(trimethylsilyl)hydroxylamine in the synthesis of organophosphorus compounds?

A11: N,O-Bis(trimethylsilyl)hydroxylamine is a valuable reagent for preparing N-(dialkylphosphinoyl)hydroxylamines. These compounds exhibit interesting rearrangement reactions, including alkyl group migrations in their O-p-nitrobenzenesulfonates. [, ]

Q12: How does the presence of a copper catalyst impact reactions involving N,O-Bis(trimethylsilyl)hydroxylamine?

A12: The introduction of a Cu(I) catalyst in reactions between phenylmagnesium bromide and N,O-Bis(trimethylsilyl)hydroxylamine in THF with an N-donor solvent can influence the chemoselectivity of the reaction, offering control over C–N and C–O bond formation. []

Q13: What are the safety considerations when handling N,O-Bis(trimethylsilyl)hydroxylamine?

A13: N,O-Bis(trimethylsilyl)hydroxylamine is a flammable and corrosive liquid. It is susceptible to hydrolysis by moisture in the air. Proper precautions include handling it under an inert atmosphere (like argon), storing it at low temperatures (0–4 °C), and using appropriate personal protective equipment to minimize inhalation and skin contact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Bianthracene]-3,3'-disulfonic acid, 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo-, disodium salt](/img/structure/B1329539.png)

![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)